![molecular formula C17H24N2O4S B2489680 2-(Piperidin-1-yl)-5-(piperidine-1-sulfonyl)benzoic acid CAS No. 37093-37-1](/img/structure/B2489680.png)
2-(Piperidin-1-yl)-5-(piperidine-1-sulfonyl)benzoic acid
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Description
Synthesis Analysis
The synthesis of related piperidine derivatives involves multiple steps, including the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine (Vinaya et al., 2009). This method showcases the typical synthetic route that could be adapted for the synthesis of 2-(Piperidin-1-yl)-5-(piperidine-1-sulfonyl)benzoic acid by incorporating specific benzoic acid derivatives in the synthesis process.
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-(Piperidin-1-yl)-5-(piperidine-1-sulfonyl)benzoic acid is characterized using spectroscopic techniques, including 1H-NMR, IR, and X-ray diffraction studies, which provide insights into the compound's conformation and the geometry around the sulfur atom, typically showing a distorted tetrahedral arrangement (Naveen et al., 2015).
Chemical Reactions and Properties
Piperidine derivatives engage in various chemical reactions, including conjugate addition and nucleophilic substitution, which are influenced by the steric and electronic properties of the substituents. These reactions are crucial for further modifying the compound or for understanding its reactivity pattern (Harris & Padwa, 2002).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are significant for the compound's application in material science and pharmaceutical formulations. The crystalline structure, determined through X-ray crystallography, reveals the compound's solid-state conformation and intermolecular interactions, which are crucial for understanding its stability and reactivity (Prasad et al., 2008).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, define the compound's behavior in chemical syntheses and its interactions with biological targets. Studies on related piperidine derivatives show a range of reactivities that can inform the expected chemical behavior of 2-(Piperidin-1-yl)-5-(piperidine-1-sulfonyl)benzoic acid in various chemical and biological contexts (Crich & Smith, 2001).
Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
One of the foundational studies in organic chemistry involving piperidine compounds, such as "2-(Piperidin-1-yl)-5-(piperidine-1-sulfonyl)benzoic acid," is the exploration of nucleophilic aromatic substitution reactions. The study by Pietra and Vitali (1972) provides insights into the reaction mechanisms of piperidine with nitro-aromatic compounds, offering a basis for understanding the chemical behavior and potential applications of piperidine derivatives in synthesis and drug development Pietra & Vitali, 1972.
Antifungal Properties
Research has identified antifungal activities associated with compounds derived from Piper species, highlighting the potential of piperidine derivatives in developing antifungal agents. The review by Xu and Li (2011) documents various compounds, including prenylated benzoic acid derivatives, with significant antifungal activities Xu & Li, 2011.
Synthesis of Cyclic Compounds
Kaneda (2020) discusses the synthesis of novel cyclic compounds containing aminobenzenesulfonamide, highlighting the role of piperidine structures in the development of multifunctional agents for pharmaceutical applications. This review underscores the versatility of piperidine derivatives in organic synthesis and the pharmaceutical industry Kaneda, 2020.
Asymmetric Synthesis of N-Heterocycles
The review by Philip et al. (2020) on the use of tert-butanesulfinamide for asymmetric synthesis of N-heterocycles, including piperidines, showcases the application of piperidine derivatives in stereoselective synthesis, emphasizing their importance in the creation of natural products and therapeutically relevant compounds Philip et al., 2020.
CNS Drug Development Potential
Saganuwan (2017) explores the potential of functional chemical groups, including piperidine, as lead molecules for synthesizing compounds with central nervous system (CNS) activity. This research highlights the significance of piperidine structures in developing new therapeutic agents for CNS disorders Saganuwan, 2017.
properties
IUPAC Name |
2-piperidin-1-yl-5-piperidin-1-ylsulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c20-17(21)15-13-14(24(22,23)19-11-5-2-6-12-19)7-8-16(15)18-9-3-1-4-10-18/h7-8,13H,1-6,9-12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMZTMZQLSMEJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-1-yl)-5-(piperidine-1-sulfonyl)benzoic acid |
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